N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a 2-phenylimidazole moiety via a propylcarboxamide bridge. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-deficient aromatic system, which may enhance binding to biological targets through π-π interactions . The 2-phenylimidazole group introduces a planar, nitrogen-rich structure that could facilitate hydrogen bonding or metal coordination in active sites .
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c25-19(15-7-8-16-17(13-15)23-26-22-16)21-9-4-11-24-12-10-20-18(24)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQDVRCUTVIRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the C522 residue of p97 . The p97 protein, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.
Mode of Action
The compound interacts with its target by forming a covalent bond with the C522 residue of p97. This interaction inhibits the function of p97, leading to changes in the cellular processes that p97 is involved in.
Biological Activity
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines an imidazole ring, a thiadiazole moiety, and a carboxamide functional group, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Imidazole Ring : Known for its role in various biological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anticancer properties.
- Carboxamide Group : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and imidazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles demonstrate potent anti-tuberculosis activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL . The presence of a phenyl group and specific substitutions on the thiadiazole ring can enhance this activity.
Anticancer Properties
Compounds similar to this compound have been evaluated for their anticancer effects. For example, derivatives with imidazole rings have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antioxidant Activity
The antioxidant potential of such compounds is also noteworthy. Studies indicate that certain imidazole-thiadiazole hybrids exhibit strong free radical scavenging activity, which can protect cells from oxidative stress . This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.
Cytotoxicity Studies
In cytotoxicity assessments, some derivatives have demonstrated low toxicity against normal cell lines while maintaining efficacy against pathogenic cells. This selectivity is vital for drug development as it minimizes adverse effects in therapeutic applications .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity | Cytotoxicity |
|---|---|---|---|---|
| Compound A | Imidazole + Thiadiazole | Moderate (MIC: 10 μg/mL) | High (IC50: 25 μM) | Low |
| Compound B | Imidazole + Benzamide | High (MIC: 5 μg/mL) | Moderate (IC50: 50 μM) | Moderate |
| N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole | Imidazole + Thiadiazole + Carboxamide | High (MIC: 3.125 μg/mL) | High (IC50: TBD) | Low |
Case Study 1: Anti-Tuberculosis Activity
A study conducted on a series of thiadiazole derivatives revealed that specific substitutions significantly enhanced anti-tuberculosis activity. The presence of chloro groups on the benzimidazole ring was found to improve efficacy against Mycobacterium tuberculosis, highlighting the importance of structural optimization in medicinal chemistry .
Case Study 2: Anticancer Efficacy
In vitro studies on imidazo[2,1-b][1,3,4]thiadiazoles demonstrated substantial anticancer effects against various cancer cell lines. The mechanism involved apoptosis and disruption of cellular signaling pathways associated with cancer progression .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
